2-Amino-1-hydroxyoctadecan-3-one hydrochloride
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Overview
Description
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is a chemical compound with the molecular formula C18H37NO2.HCl. It is a derivative of sphingoid bases and plays a significant role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the reduction of 2-amino-1-hydroxyoctadecan-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-hydroxyoctadecan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is widely used in scientific research due to its unique properties and biological activity. It is utilized in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studying cell membrane dynamics and signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of various diseases.
Industry: In the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is similar to other sphingoid bases such as sphingosine and ceramide. it has unique structural features that distinguish it from these compounds. For example, the presence of the hydroxyl group at the 1-position and the amino group at the 2-position contribute to its distinct chemical properties and biological activity.
Comparison with Similar Compounds
Sphingosine
Ceramide
3-Ketodihydrosphingosine
Properties
IUPAC Name |
2-amino-1-hydroxyoctadecan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.